molecular formula C4H2N4O2 B2551228 3-nitro-1H-pyrazole-5-carbonitrile CAS No. 1204246-72-9

3-nitro-1H-pyrazole-5-carbonitrile

Cat. No.: B2551228
CAS No.: 1204246-72-9
M. Wt: 138.086
InChI Key: OCDDVYNBKVIRIU-UHFFFAOYSA-N
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Description

3-nitro-1H-pyrazole-5-carbonitrile is a heterocyclic compound that contains both a nitro group and a cyano group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrazole-5-carbonitrile typically involves the nitration of pyrazole derivatives. One common method involves the reaction of 1,3-dinitropyrazole with cyanide sources under basic conditions. For example, 1,3-dinitropyrazole can be treated with potassium cyanide in the presence of a base such as potassium hydroxide in a methanol-water mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or amines can be used in the presence of a base.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyrazoles with various functional groups replacing the nitro group.

    Reduction: The major product is 3-amino-1H-pyrazole-5-carbonitrile.

    Oxidation: Products can include pyrazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3-nitro-1H-pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-1H-pyrazole-5-carbonitrile depends on its specific application. In general, the nitro group can participate in redox reactions, while the cyano group can act as a nucleophile or electrophile in various chemical transformations. The molecular targets and pathways involved vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-dinitropyrazole: Similar in structure but contains an additional nitro group.

    3-amino-1H-pyrazole-5-carbonitrile: The reduced form of 3-nitro-1H-pyrazole-5-carbonitrile.

    4-nitro-1H-pyrazole-5-carbonitrile: A positional isomer with the nitro group at a different position on the pyrazole ring.

Properties

IUPAC Name

5-nitro-1H-pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O2/c5-2-3-1-4(7-6-3)8(9)10/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDDVYNBKVIRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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